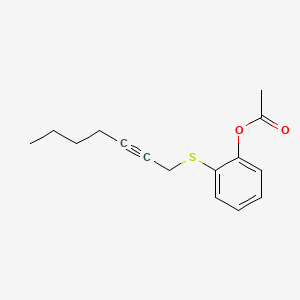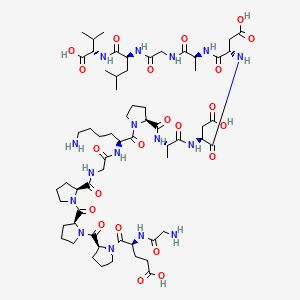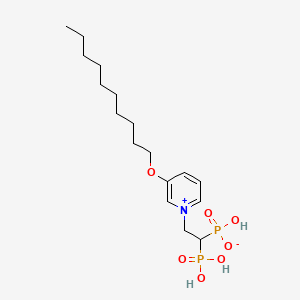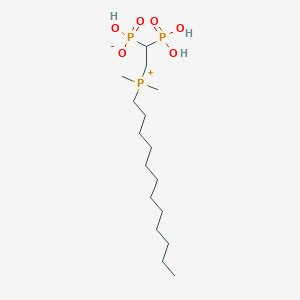
Phenol, 2-(2-heptynylthio)-, acetate
Übersicht
Beschreibung
Phenol, 2-(2-heptynylthio)-, acetate, also known as 2-(2-Heptynylthio)phenol Acetate, is a chemical compound with the molecular formula C15H18O2S . It is an O-acetyl, S-alkyl thio ether of 2-thio phenol.
Molecular Structure Analysis
The molecular structure of Phenol, 2-(2-heptynylthio)-, acetate is represented by the InChI stringInChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14 (15)17-13 (2)16/h7-8,10-11H,3-5,12H2,1-2H3 . The Canonical SMILES representation is CCCCC#CCSC1=CC=CC=C1OC (=O)C . Physical And Chemical Properties Analysis
Phenol, 2-(2-heptynylthio)-, acetate has a molecular weight of 262.4 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds . The exact mass and monoisotopic mass of the compound are both 262.10275099 g/mol . The topological polar surface area is 51.6 Ų .Wissenschaftliche Forschungsanwendungen
Anaerobic Ether Cleavage
Research by Speranza et al. (2002) in "Mechanism of Anaerobic Ether Cleavage" examines 2-Phenoxyethanol's conversion into phenol and acetate by a specific anaerobic bacterium. This study contributes to understanding the biodegradation processes of similar compounds, possibly including “Phenol, 2-(2-heptynylthio)-, acetate” (Speranza et al., 2002).
Structure and Characterization in Chemistry
Gultneh et al. (1992) discuss the synthesis and characterization of a phenolate-bridged dimanganese(II) complex, which includes reactions with phenol ligands. This research could be relevant to understanding the structural properties of “Phenol, 2-(2-heptynylthio)-, acetate” in similar chemical environments (Gultneh et al., 1992).
Hyperbranched Polyesters
Turner, Voit, and Mourey (1993) explored the synthesis and characterization of all-aromatic hyperbranched polyesters with phenol and acetate end groups. This research suggests potential applications in polymer science for compounds like “Phenol, 2-(2-heptynylthio)-, acetate” (Turner, Voit, & Mourey, 1993).
Facile Synthesis of Phenylthiophenols
The study by Xu et al. (2010), “Facile synthesis of 2-(phenylthio)phenols by copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization,” could provide insights into synthetic methods relevant for “Phenol, 2-(2-heptynylthio)-, acetate” (Xu et al., 2010).
Metal Ion Site Specificity
Abe et al. (2002) investigated the site specificity of metal ions in heterodinuclear complexes derived from a phenol-based ligand. This research offers valuable insights into the interactions between metal ions and phenol derivatives like “Phenol, 2-(2-heptynylthio)-, acetate” (Abe et al., 2002).
Gas Chromatographic Analysis
Coutts, Hargesheimer, and Pasutto (1979) demonstrated the improved gas chromatographic characteristics of phenolics through direct acetylation in aqueous solution, relevant for the analysis of compounds like “Phenol, 2-(2-heptynylthio)-, acetate” (Coutts, Hargesheimer, & Pasutto, 1979).
Intramolecular O-arylation
The study by Decicco, Song, and Evans (2001), focused on the intramolecular O-arylation of phenols, could offer insights into potential synthetic pathways involving “Phenol, 2-(2-heptynylthio)-, acetate” (Decicco, Song, & Evans, 2001).
Eigenschaften
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMBHQRROXQUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175069 | |
| Record name | APHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Heptynylthio)phenol Acetate | |
CAS RN |
209125-28-0 | |
| Record name | APHS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)


![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)
![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)


